DecarboxyBiotin-Alkyne

Description

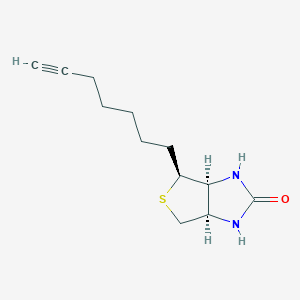

The exact mass of the compound this compound is 238.11398438 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3aS,4S,6aR)-4-hept-6-ynyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-2-3-4-5-6-7-10-11-9(8-16-10)13-12(15)14-11/h1,9-11H,3-8H2,(H2,13,14,15)/t9-,10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFZBYFQQMRYQB-DCAQKATOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCC1C2C(CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to DecarboxyBiotin-Alkyne: A Versatile Tool for Bioconjugation and Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

DecarboxyBiotin-Alkyne is a chemical probe that has emerged as a valuable tool in the fields of chemical biology, proteomics, and drug discovery. This molecule combines the high-affinity binding of biotin (B1667282) to streptavidin with the versatility of a terminal alkyne group, enabling its use in bioorthogonal "click chemistry" reactions. Specifically, it is a key reagent in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction for labeling and detecting biomolecules. This guide provides a comprehensive overview of this compound, including its properties, synthesis, experimental protocols, and applications in studying cellular processes.

Core Properties of this compound

This compound is a derivative of biotin, also known as vitamin B7, where the carboxylic acid group has been removed and replaced with a moiety containing a terminal alkyne. This modification is crucial as it allows the molecule to participate in click chemistry reactions while retaining its ability to bind strongly to streptavidin.

| Property | Value | Reference |

| CAS Number | 887915-53-9 | [1] |

| Molecular Formula | C12H18N2OS | [1] |

| Molecular Weight | 238.35 g/mol | [1] |

| Boiling Point (Predicted) | 459.4 ± 30.0 °C | [1] |

| Density (Predicted) | 1.109 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.91 ± 0.40 | [1] |

Synthesis of this compound

Experimental Protocols

The primary application of this compound is in the labeling of azide-modified biomolecules via the CuAAC reaction. This allows for the subsequent detection, visualization, or enrichment of the labeled molecules.

General Protocol for Labeling Proteins with this compound

This protocol outlines the general steps for labeling azide-modified proteins in a cell lysate with this compound.

Materials:

-

Cell lysate containing azide-modified proteins

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270) (freshly prepared)

-

Phosphate-buffered saline (PBS)

-

Streptavidin-agarose beads or magnetic beads

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare stock solutions of CuSO4 and THPTA in water.

-

Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

-

-

Labeling Reaction:

-

To the cell lysate, add the this compound stock solution to the desired final concentration.

-

Add the THPTA solution to the mixture.

-

Add the CuSO4 solution to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

-

-

Affinity Purification of Labeled Proteins:

-

Add streptavidin-agarose or magnetic beads to the reaction mixture.

-

Incubate for 1 hour at 4°C with gentle rotation to allow binding of the biotinylated proteins to the streptavidin beads.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Downstream Analysis:

-

Elute the bound proteins from the beads using an appropriate elution buffer.

-

The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

-

Experimental Workflow for Affinity Purification-Mass Spectrometry (AP-MS)

The following diagram illustrates a typical workflow for identifying proteins that interact with a protein of interest (the "bait") using this compound in an AP-MS experiment.

References

An In-Depth Technical Guide to DecarboxyBiotin-Alkyne: Structure, Synthesis, and Applications in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

DecarboxyBiotin-Alkyne is a specialized chemical probe that plays a pivotal role in modern bioconjugation and chemical biology. As a derivative of biotin (B1667282) (Vitamin H), it retains the high-affinity binding to avidin (B1170675) and streptavidin, while the terminal alkyne group enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This dual functionality makes it an invaluable tool for the selective labeling, detection, and enrichment of biomolecules in complex biological systems. This technical guide provides a comprehensive overview of the chemical structure, a generalized synthesis protocol, and detailed experimental procedures for its application in proteomics, complete with quantitative data and workflow visualizations.

Core Concepts: Chemical Structure and Properties

This compound, systematically named (3aS,4S,6aR)-4-(hept-6-ynyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one, possesses a unique molecular architecture that is central to its function.

Chemical Structure:

The structure comprises the fused bicyclic core of biotin, a tetrahydrothiophene (B86538) ring fused with an imidazolidinone ring. The valeric acid side chain of biotin is replaced with a heptynyl group, terminating in a reactive alkyne.

| Property | Value | Source |

| CAS Number | 887915-53-9 | N/A |

| Molecular Formula | C₁₂H₁₈N₂OS | N/A |

| Molecular Weight | 238.35 g/mol | N/A |

| Predicted Boiling Point | 459.4 ± 30.0 °C | N/A |

| Predicted Density | 1.109 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 13.91 ± 0.40 | N/A |

Synthesis of this compound: A Generalized Protocol

A plausible synthetic pathway involves the following key steps:

-

Esterification of Biotin: The carboxylic acid of d-biotin is first converted to its methyl ester to protect it from subsequent reactions.

-

Reduction of the Ester: The methyl ester is then reduced to a primary alcohol using a reducing agent such as diisobutylaluminum hydride (DIBAL-H).

-

Activation of the Alcohol: The resulting alcohol is activated for nucleophilic substitution, typically by converting it into a good leaving group like a tosylate.

-

Halogenation: The activated alcohol is then converted to an alkyl halide, for example, an alkyl bromide.

-

Introduction of the Alkyne: Finally, the alkyl halide is reacted with a source of the alkyne group, such as lithium acetylide, to yield this compound.

Due to the lack of a specific published protocol, researchers should optimize the reaction conditions and purification methods for each step.

Experimental Protocols: Application in Proteomics

The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for the labeling of azide-modified biomolecules. A prominent use case is in Biorthogonal Noncanonical Amino Acid Tagging (BONCAT), a technique for identifying newly synthesized proteins.[1][2]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general steps for labeling azide-modified proteins in a cell lysate with this compound.

Materials:

-

Azide-labeled protein lysate

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

Phosphate-buffered saline (PBS)

-

DMSO

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-labeled protein lysate with PBS to a final volume of 89 µL.

-

Add 1 µL of the 10 mM this compound stock solution (final concentration: 100 µM).

-

-

Click Reaction:

-

Prepare a premix of the copper catalyst by adding 2 µL of the 50 mM CuSO₄ stock solution to 8 µL of the 50 mM THPTA stock solution. Vortex briefly.

-

Add the 10 µL of the CuSO₄/THPTA premix to the protein solution.

-

Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate stock solution.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Downstream Processing:

Quantitative Data in Proteomics

The efficiency of biotin-alkyne probes can be assessed by the number of identified peptides and proteins in a proteomics experiment. A study comparing a cleavable biotin-alkyne probe (DADPS) with an uncleavable probe in a BONCAT workflow demonstrated that the choice of probe can significantly impact the outcome of the experiment.[1] While this study does not use this compound specifically, it provides a framework for evaluating its performance.

| Metric | Cleavable Biotin-Alkyne (DADPS) | Uncleavable Biotin-Alkyne |

| Identified Peptides | > 2x more than uncleavable | Baseline |

| Quantified Peptides | > 2x more than uncleavable | Baseline |

This data is illustrative of the types of comparisons made in the field and is based on a study of a different biotin-alkyne probe.[1]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows involving this compound.

Caption: Workflow for BONCAT using this compound.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

- 1. Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A proximity proteomics pipeline with improved reproducibility and throughput | Molecular Systems Biology [link.springer.com]

DecarboxyBiotin-Alkyne: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

DecarboxyBiotin-Alkyne is a versatile chemical probe that plays a crucial role in modern biochemical and cell biology research. As a molecule combining the high-affinity binding properties of biotin (B1667282) with the specific reactivity of an alkyne group, it serves as a powerful tool for the detection and isolation of biomolecules. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use.

Core Molecular Data

This compound is characterized by the following molecular properties, which are essential for experimental design and data analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂OS | [1][2] |

| Molecular Weight | 238.35 g/mol | [1][2] |

| CAS Number | 887915-53-9 | [1][2] |

Principles of Application: Click Chemistry

This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide-modified biomolecule. The high specificity and efficiency of this reaction allow for the precise labeling of target molecules even in complex biological mixtures. This bio-orthogonal labeling strategy is widely employed for the study of proteins, nucleic acids, and other biomolecules.

Experimental Protocol: Protein Labeling in Cell Lysate

The following protocol provides a general framework for the labeling of azide-modified proteins in a cell lysate using this compound. This procedure is a common application in proteomics to identify and enrich for newly synthesized or specifically modified proteins.

Materials:

-

Cell lysate containing azide-modified proteins

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitors

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

-

Prepare Click-Chemistry Reaction Mix:

-

In a microcentrifuge tube, combine the CuSO₄ and THPTA solutions in a 1:2 molar ratio.

-

Allow the mixture to stand at room temperature for 5 minutes to form the Cu(I)-THPTA complex.

-

-

Labeling Reaction:

-

To 50 µL of cell lysate (typically 1-5 mg/mL protein concentration), add 90 µL of PBS.

-

Add 20 µL of the 10 mM this compound stock solution.

-

Add 10 µL of the pre-formed Cu(I)-THPTA complex.

-

Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution.[3]

-

Vortex the mixture gently and incubate at room temperature for 30-60 minutes, protected from light.

-

-

Downstream Processing:

-

Following the incubation, the biotin-labeled proteins are ready for enrichment using streptavidin-coated beads or for direct analysis by techniques such as western blotting or mass spectrometry.

-

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the metabolic labeling of proteins with an azide-containing amino acid followed by click chemistry-mediated biotinylation with this compound and subsequent enrichment and analysis.

Signaling Pathway and Logical Relationship Diagram

This compound itself is not a signaling molecule but a tool for chemical biology. The logical relationship central to its function is the bio-orthogonal reaction that enables the specific labeling of target molecules. The following diagram illustrates this logical relationship.

References

An In-depth Technical Guide to DecarboxyBiotin-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties and applications of DecarboxyBiotin-Alkyne, a key reagent in bioconjugation and chemical biology. Its utility primarily stems from the presence of a terminal alkyne group, which allows for its participation in highly efficient and specific "click chemistry" reactions.

Core Physical Properties

This compound is a colorless solid at room temperature. For long-term stability, it should be stored at -20°C in the dark. Transportation at room temperature is suitable for up to three weeks. While specific solubility data for this compound is not extensively documented, alkynes, in general, are soluble in organic solvents and insoluble in water.[1][2][3][4][5]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂OS | [6][7] |

| Molecular Weight | 238.35 g/mol | [6][7] |

| Appearance | Colorless solid | [8] |

| Predicted Boiling Point | 459.4 ± 30.0 °C | [6][7] |

| Predicted Density | 1.109 ± 0.06 g/cm³ | [6][7] |

| Predicted pKa | 13.91 ± 0.40 | [7] |

| Storage Conditions | -20°C, in the dark | [9] |

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group of this compound makes it an ideal substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[10][11][12] This reaction enables the stable covalent ligation of this compound to molecules containing an azide (B81097) functional group, such as modified proteins, nucleic acids, or small molecules.[10][11] The following is a general protocol for labeling an azide-modified biomolecule with this compound in an aqueous solution.

Materials:

-

Azide-modified biomolecule

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 200 mM in water)[13][14]

-

Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

DMSO (for dissolving this compound if necessary)

Procedure:

-

Preparation of Reagents:

-

Dissolve the azide-modified biomolecule in PBS to the desired concentration.

-

Prepare a stock solution of this compound in DMSO.

-

Freshly prepare the sodium ascorbate solution immediately before use.

-

-

Formation of the Copper(I)-Ligand Complex:

-

Conjugation Reaction:

-

In a separate reaction tube, add the solution of the azide-modified biomolecule.

-

Add the this compound stock solution to the biomolecule solution. The molar ratio of alkyne to azide should be optimized for the specific application, but a molar excess of the alkyne is typically used.

-

Add the pre-formed Cu(I)/THPTA complex to the reaction mixture. A final concentration of the complex should be optimized, with a starting point of 25 equivalents relative to the azide being a reasonable starting point.[10]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[10]

-

Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[10]

-

-

Purification:

-

Purify the resulting biotinylated conjugate using an appropriate method for the biomolecule of interest, such as size-exclusion chromatography (SEC) for proteins or ethanol (B145695) precipitation for oligonucleotides, to remove unreacted reagents, catalyst, and ligand.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: General workflow for a CuAAC reaction.

Signaling Pathways

This compound is a chemical tool and not a signaling molecule itself; therefore, it does not directly participate in or modulate specific signaling pathways. Its utility lies in its ability to be conjugated to molecules that do interact with signaling pathways. For example, a this compound labeled inhibitor could be used to pull down its target protein and associated binding partners from a cell lysate, thereby helping to elucidate components of a signaling cascade. The logical relationship in such an experiment is depicted below.

Caption: Logic flow for using a biotinylated probe in a pull-down experiment.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. moodle2.units.it [moodle2.units.it]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 化合物 this compound CAS#: 887915-53-9 [m.chemicalbook.com]

- 7. This compound CAS#: 887915-53-9 [m.chemicalbook.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. benchchem.com [benchchem.com]

- 11. interchim.fr [interchim.fr]

- 12. licorbio.com [licorbio.com]

- 13. confluore.com.cn [confluore.com.cn]

- 14. broadpharm.com [broadpharm.com]

Stability of DecarboxyBiotin-Alkyne Under Experimental Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability of DecarboxyBiotin-Alkyne, a critical reagent in modern bioconjugation techniques such as click chemistry, affinity purification, and cellular imaging. Understanding the stability of this molecule under various experimental conditions is paramount for ensuring the reliability and reproducibility of experimental results. This document outlines the inherent stability of the core chemical moieties of this compound—the biotin (B1667282) analogue and the terminal alkyne—and provides detailed experimental protocols for its common applications.

Core Concepts: Chemical Stability of this compound

This compound's stability is primarily dictated by its two key functional components: the decarboxylated biotin core and the terminal alkyne group, linked by an amide bond.

Biotin Moiety: The biotin core is generally robust under physiological conditions (pH 7.0-7.4). However, its stability can be compromised under harsh acidic or alkaline conditions, particularly at elevated temperatures, which can lead to the hydrolysis of the ureido ring. Furthermore, the sulfide (B99878) group within the biotin ring is susceptible to oxidation, which can be initiated by strong oxidizing agents or prolonged exposure to atmospheric oxygen, potentially affecting its binding affinity to avidin (B1170675) and streptavidin.

Terminal Alkyne Group: Terminal alkynes are relatively stable and are considered bioorthogonal, meaning they do not readily react with most functional groups found in biological systems. However, they are not completely inert. Strong bases can deprotonate the terminal alkyne, forming an acetylide, which can then undergo other reactions. The triple bond can also be susceptible to addition reactions under certain conditions and can be reactive towards various metal catalysts.

Amide Linkage: The N-propargyl amide bond connecting the decarboxybiotin and alkyne moieties is a point of potential hydrolysis. While amides are generally stable, hydrolysis can be catalyzed by strong acids or bases, especially at high temperatures. Under typical biological conditions (neutral pH, 37°C), this amide bond is expected to be stable over the course of most experiments.

Data Presentation: Quantitative Stability Overview

| Condition | Biotin Moiety Stability | Terminal Alkyne Stability | N-Propargyl Amide Linkage Stability | Potential Impact on this compound |

| pH | Stable at neutral pH (6-8).[1][2] Susceptible to hydrolysis under strong acidic (< pH 4) or alkaline (> pH 9) conditions, especially with heat.[2][3] | Generally stable across a wide pH range in the absence of strong bases.[4] | Stable at neutral pH. Susceptible to acid and base-catalyzed hydrolysis.[5][6] | Avoid prolonged incubation in strongly acidic or basic buffers to prevent degradation of both the biotin and amide components. |

| Temperature | Thermally stable in neutral aqueous solutions, can be heat-sterilized at 100°C.[2] | Generally stable at temperatures commonly used in biological experiments. | Hydrolysis rate increases with temperature.[5][6] | For long-term storage, refrigeration is recommended. Avoid repeated freeze-thaw cycles. For reactions, use the lowest effective temperature. |

| Common Reagents | ||||

| Reducing Agents (e.g., DTT, TCEP) | Generally stable. | Generally stable. | Generally stable. | Compatible with standard reducing agents used in protein chemistry. |

| Oxidizing Agents (e.g., H₂O₂, Peroxides) | The sulfur atom is susceptible to oxidation to sulfoxide (B87167) and sulfone.[1] | Can undergo oxidation, potentially leading to cleavage of the triple bond.[7] | Generally stable. | Avoid strong oxidizing agents to maintain the integrity of the biotin moiety and the alkyne. |

| Copper(I) Catalysts (for CuAAC) | Stable. | Reacts in the intended click chemistry reaction. | Stable. | The molecule is designed for this reaction; however, prolonged exposure to copper ions may lead to some degradation. |

| Biological Buffers (e.g., PBS, Tris, HEPES) | Stable. | Stable. | Stable. | Compatible with most common biological buffers.[8][9] |

| Cell Culture Media | Generally stable, though some components might interact over long periods.[10] | Generally stable. | Generally stable. | Stable for typical cell labeling experiments. |

| Storage | Recommended storage at -20°C as a solid.[11] | Stable under inert atmosphere. | Stable when dry. | Store desiccated at or below -20°C for long-term stability. |

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol describes the labeling of an azide-modified protein with this compound.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄) solution (100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (200 mM in water)

-

Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)

-

DMSO

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare a fresh solution of 100 mM sodium ascorbate in water immediately before use.[12]

-

-

Formation of the Copper(I)-Ligand Complex:

-

Conjugation Reaction:

-

In a separate reaction tube, add the azide-modified protein.

-

Add the this compound solution to the protein. A molar excess of the alkyne (e.g., 10-20 fold) is typically used.

-

Add the premixed copper/ligand complex to the reaction mixture. A final copper concentration of 1-2 mM is common.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[12]

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Purify the resulting biotinylated protein using a pre-equilibrated SEC column to remove unreacted this compound, catalyst, and ligand.

-

Pull-Down Assay Protocol Using Biotinylated Bait Protein

This protocol outlines the use of a protein labeled with this compound (and subsequently with an azide-biotin tag via click chemistry) to pull down interacting proteins from a cell lysate.

Materials:

-

Biotinylated "bait" protein

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Cell lysate containing "prey" proteins

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2% SDS in PBS, or a buffer containing free biotin)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

-

Immobilization of Bait Protein:

-

Wash the streptavidin beads/resin with Binding/Wash Buffer according to the manufacturer's protocol.[14]

-

Incubate the biotinylated bait protein with the washed beads/resin for 1 hour at 4°C with gentle rotation to allow for binding.

-

Pellet the beads/resin and discard the supernatant.

-

Wash the beads/resin three times with Binding/Wash Buffer to remove unbound bait protein.[10]

-

-

Binding of Prey Proteins:

-

Add the cell lysate to the beads/resin complex and incubate for 2-4 hours at 4°C with gentle rotation.

-

Pellet the beads/resin and save a sample of the supernatant (flow-through) for analysis.

-

Wash the beads/resin five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution of Interacting Proteins:

-

Add Elution Buffer to the beads/resin and incubate at room temperature or by boiling, depending on the elution method, to release the bait-prey complexes.

-

Pellet the beads/resin and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify interacting partners.

-

Mandatory Visualizations

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Workflow for a Pull-Down Assay using a biotinylated bait protein.

Caption: Biotin's role in metabolism and signaling pathways.[1][7][15]

References

- 1. Molecular Mechanisms of Biotin in Modulating Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides [beilstein-journals.org]

- 3. youtube.com [youtube.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Reproducibility with Biological Buffers [sigmaaldrich.com]

- 9. controlledfluidics.com [controlledfluidics.com]

- 10. mdanderson.org [mdanderson.org]

- 11. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. axispharm.com [axispharm.com]

- 13. benchchem.com [benchchem.com]

- 14. neb.com [neb.com]

- 15. Biotin in metabolism and its relationship to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DecarboxyBiotin-Alkyne in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DecarboxyBiotin-Alkyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful bioconjugation technique is notable for its high efficiency, specificity, and biocompatibility, making it a valuable tool in drug discovery, proteomics, and other areas of chemical biology.[1] The protocols detailed herein focus on the application of this compound for the labeling and enrichment of biomolecules, with a specific emphasis on Activity-Based Protein Profiling (ABPP).

This compound is a specialized biotin-containing reagent designed for click chemistry. The absence of the carboxylic acid group found in standard biotin (B1667282) reduces non-specific binding interactions, which is particularly advantageous in protein enrichment workflows. Click chemistry facilitates the formation of a stable triazole linkage between the terminal alkyne of this compound and an azide-modified biomolecule.[1] This reaction is characterized by its high yield and specificity, proceeding readily in aqueous environments with high tolerance for a wide range of functional groups.[1]

Data Presentation

The following tables summarize key information regarding this compound and typical reaction parameters for its use in CuAAC.

Table 1: this compound Specifications

| Property | Value |

| CAS Number | 887915-53-9[2][3] |

| Molecular Formula | C₁₂H₁₈N₂OS[2][3] |

| Molecular Weight | 238.35 g/mol [2][3] |

Table 2: Typical Reagent Concentrations for CuAAC with this compound

| Reagent | Stock Concentration | Final Concentration |

| Azide-Modified Biomolecule | 1-10 mM | 10-100 µM |

| This compound | 1-10 mM in DMSO | 25-250 µM |

| Copper(II) Sulfate (B86663) (CuSO₄) | 20-100 mM in H₂O | 0.1-1 mM |

| THPTA Ligand | 50-200 mM in H₂O | 0.5-5 mM |

| Sodium Ascorbate (B8700270) (freshly prepared) | 100-300 mM in H₂O | 1-5 mM |

Table 3: Expected Reaction Parameters and Performance in ABPP Workflows

| Parameter | Typical Value/Observation | Notes |

| Reaction Time | 30 - 120 minutes | Can be optimized; longer times may be needed for very dilute samples. |

| Reaction Temperature | Room Temperature (20-25°C) | Gentle agitation can improve efficiency. |

| Expected Yield | High (>90%) | Yield is dependent on the purity and concentration of reactants. Click chemistry is known for its high efficiency.[1] |

| Mass Spectrometry Compatibility | Excellent | The use of cleavable linkers in biotin-alkyne probes can significantly increase the number of identified peptides in quantitative proteomics studies.[4][5] |

| Selectivity | High | The azide (B81097) and alkyne groups are bioorthogonal and do not react with native functional groups in biological samples.[6] |

Table 4: Troubleshooting Guide for this compound Click Chemistry

| Problem | Possible Cause | Suggested Solution |

| Low or no labeling | Inactive copper catalyst | Prepare sodium ascorbate solution fresh. Ensure the copper(II) sulfate is fully dissolved. |

| Low concentration of reactants | Increase the concentration of this compound and/or the azide-modified biomolecule. | |

| Presence of copper-chelating agents | Avoid buffers containing EDTA or other strong chelators. | |

| High background | Non-specific binding of the probe | Ensure adequate washing steps after the click reaction and during the enrichment phase. The use of DecarboxyBiotin helps minimize this. |

| Aggregation of reagents | Centrifuge stock solutions before use. | |

| Low protein enrichment | Inefficient click reaction | Optimize reaction time and reagent concentrations as per Table 2. |

| Incomplete cell lysis | Ensure complete cell lysis to release the target proteins. | |

| Inefficient binding to streptavidin resin | Ensure the resin is fresh and properly equilibrated. |

Experimental Protocols

Protocol 1: General Protocol for Labeling an Azide-Modified Protein with this compound

This protocol describes the fundamental steps for conjugating this compound to an azide-modified protein in a purified system.

Materials:

-

Azide-modified protein

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DMSO

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

Immediately before use , prepare a 100 mM stock solution of sodium ascorbate in water.

-

-

Set up the Click Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein solution with this compound to achieve the desired final concentration (e.g., a 2-10 fold molar excess of the alkyne).

-

Prepare the copper/ligand catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio and let it stand for 5 minutes at room temperature.

-

Add the pre-formed copper/THPTA complex to the protein-alkyne mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

The final volume should be adjusted with PBS.

-

-

Incubation:

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. Gentle mixing can be applied.

-

-

Purification:

-

Remove unreacted reagents by size-exclusion chromatography or dialysis.

-

Protocol 2: Activity-Based Protein Profiling (ABPP) of Kinase Inhibitors

This protocol details the use of this compound in an ABPP workflow to identify the targets of an azide-modified covalent kinase inhibitor.

Materials:

-

Cultured cells (e.g., A431 cells for EGFR studies)

-

Azide-modified covalent kinase inhibitor

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

This compound

-

Click chemistry reagents (as in Protocol 1)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Ammonium (B1175870) bicarbonate solution (50 mM)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

Cell Culture and Inhibitor Labeling:

-

Culture cells to the desired confluency.

-

Treat the cells with the azide-modified kinase inhibitor at various concentrations and for a defined period. Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with cold PBS and harvest.

-

Lyse the cell pellets in lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the supernatant.

-

-

Click Chemistry Reaction:

-

To a defined amount of protein lysate (e.g., 1 mg), add this compound to a final concentration of 100 µM.

-

Add the copper/THPTA catalyst and sodium ascorbate as described in Protocol 1.

-

Incubate for 1 hour at room temperature with gentle rotation.

-

-

Enrichment of Biotinylated Proteins:

-

Pre-wash streptavidin-agarose beads with PBS.

-

Add the bead slurry to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads sequentially with wash buffers of increasing stringency (e.g., PBS, PBS with 1% SDS, and PBS) to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in 50 mM ammonium bicarbonate.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

-

-

Sample Preparation for Mass Spectrometry:

-

Centrifuge the bead suspension and collect the supernatant containing the digested peptides.

-

Acidify the peptide solution with formic acid.

-

Desalt the peptides using a C18 StageTip or equivalent.

-

Elute the peptides and dry them in a vacuum concentrator.

-

Resuspend the peptides in a suitable buffer for LC-MS/MS analysis.

-

Visualizations

Workflow and Signaling Pathway Diagrams

Caption: CuAAC reaction of an azide-modified biomolecule with this compound.

Caption: ABPP workflow for identifying kinase inhibitor targets.

Caption: EGFR signaling cascade and the site of action for a targeted inhibitor.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. This compound CAS#: 887915-53-9 [m.chemicalbook.com]

- 3. This compound CAS#: 887915-53-9 [m.chemicalbook.com]

- 4. Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

DecarboxyBiotin-Alkyne: Applications in Quantitative Proteomics

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DecarboxyBiotin-Alkyne is a valuable chemical probe for the enrichment and identification of post-translationally modified proteins and for activity-based protein profiling (ABPP). This molecule combines the high-affinity binding of biotin (B1667282) to avidin (B1170675)/streptavidin with the versatility of click chemistry. The terminal alkyne group allows for the covalent attachment of this tag to azide-modified proteins or small molecule probes via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The "decarboxy" modification, involving the removal of the carboxylic acid group from the valeric acid side chain of biotin, may potentially reduce non-specific binding in some applications by eliminating a potential source of ionic interactions.

These application notes provide an overview of the use of this compound in proteomics workflows, including detailed experimental protocols for target protein enrichment and identification.

Principle of the Workflow

The general workflow for utilizing this compound in proteomics involves several key steps. First, a biological system is treated with a probe containing an azide (B81097) group. This probe can be a metabolic label that is incorporated into a specific class of proteins (e.g., glycoproteins, newly synthesized proteins) or an activity-based probe that covalently modifies the active site of a target enzyme family. Following cell lysis, the azide-modified proteins are covalently labeled with this compound via a click chemistry reaction. The biotinylated proteins are then enriched from the complex proteome using avidin or streptavidin-functionalized beads. Finally, the enriched proteins are eluted, digested into peptides, and identified and quantified by mass spectrometry.

Key Applications

-

Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomics strategy to study enzyme function directly in complex biological systems. It utilizes active site-directed chemical probes to label and identify active enzymes. By using an azide-containing activity-based probe, this compound can be "clicked" on to profile the activity of entire enzyme families.

-

Identification of Post-Translationally Modified Proteins: this compound can be used to enrich and identify proteins with specific post-translational modifications (PTMs). This is achieved by metabolically labeling cells with an azide-modified precursor for a particular PTM, such as an azido-sugar for glycosylation analysis or an azido-amino acid for studying newly synthesized proteins.

-

Target Identification of Bioactive Small Molecules: A bioactive small molecule of interest can be derivatized with an azide group. After treating cells with this azide-modified molecule, this compound can be used to pull down the protein targets that the small molecule interacts with.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins with this compound via CuAAC

This protocol describes the copper-catalyzed click chemistry reaction to attach this compound to azide-modified proteins in a cell lysate.

Materials:

-

Cell lysate containing azide-modified proteins (1-5 mg/mL total protein)

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water, e.g., 100 mM)

-

Copper(II) sulfate (B86663) (CuSO4) (stock solution in water, e.g., 50 mM)

-

Sodium Ascorbate (B8700270) (freshly prepared stock solution in water, e.g., 500 mM)

-

Phosphate-buffered saline (PBS)

-

SDS Lysis Buffer (e.g., 1% SDS in 100 mM Tris-HCl, pH 7.8)

Procedure:

-

To 1 mg of total protein from the cell lysate in 500 µL of lysis buffer, add this compound to a final concentration of 100 µM.

-

Add THPTA to a final concentration of 1 mM.

-

Add CuSO4 to a final concentration of 1 mM.

-

Vortex the mixture gently.

-

Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction for 1 hour at room temperature with gentle rotation.

-

Proceed to protein precipitation or enrichment.

Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Beads

This protocol details the enrichment of this compound labeled proteins from the cell lysate.

Materials:

-

Cell lysate from Protocol 1

-

Streptavidin-agarose beads or magnetic beads

-

Wash Buffer 1 (e.g., 1% SDS in PBS)

-

Wash Buffer 2 (e.g., 4 M Urea in 100 mM Tris-HCl, pH 8.0)

-

Wash Buffer 3 (e.g., PBS)

-

Elution Buffer (e.g., 2% SDS, 100 mM Tris-HCl, pH 7.6, 10 mM DTT) or on-bead digestion buffer

Procedure:

-

Equilibrate the required amount of streptavidin beads by washing three times with Wash Buffer 1.

-

Add the equilibrated beads to the cell lysate containing the biotinylated proteins.

-

Incubate for 2 hours at room temperature with gentle rotation to allow for binding.

-

Pellet the beads by centrifugation (for agarose (B213101) beads) or using a magnetic stand (for magnetic beads) and discard the supernatant.

-

Wash the beads sequentially with:

-

3 x 1 mL of Wash Buffer 1

-

3 x 1 mL of Wash Buffer 2

-

3 x 1 mL of Wash Buffer 3

-

-

After the final wash, the enriched proteins are ready for either on-bead digestion or elution.

Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry

This protocol describes the digestion of enriched proteins directly on the beads for subsequent mass spectrometry analysis.

Materials:

-

Beads with enriched proteins from Protocol 2

-

Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate in proteomics-grade water)

-

Dithiothreitol (DTT) (stock solution, e.g., 100 mM)

-

Iodoacetamide (IAA) (stock solution, e.g., 500 mM)

-

Trypsin (proteomics grade, e.g., 1 µg/µL)

-

Formic acid

Procedure:

-

Resuspend the beads in 200 µL of Digestion Buffer.

-

Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.

-

Cool the sample to room temperature.

-

Add IAA to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.

-

Add trypsin to a final concentration of 1:50 (enzyme:protein, w/w) and incubate overnight at 37°C with shaking.

-

Centrifuge the beads and collect the supernatant containing the digested peptides.

-

Acidify the peptide solution by adding formic acid to a final concentration of 1%.

-

Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Data Presentation

Quantitative proteomics data allows for the comparison of protein abundance or modification occupancy across different experimental conditions. The following tables are illustrative examples of how quantitative data from a proteomics experiment using this compound could be presented.

Table 1: Example of Identified Proteins Enriched using this compound in an ABPP Experiment. This table shows a list of proteins identified as being significantly more abundant in the probe-treated sample compared to the control, indicating they are potential targets of the activity-based probe.

| Protein Accession | Gene Name | Protein Name | Fold Change (Probe/Control) | p-value |

| P01234 | CTNB1 | Catenin beta-1 | 15.2 | 0.001 |

| Q56789 | HSP90AA1 | Heat shock protein HSP 90-alpha | 12.8 | 0.003 |

| P98765 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 10.5 | 0.005 |

| O12345 | ACTB | Actin, cytoplasmic 1 | 2.1 | 0.045 |

Table 2: Example of Quantified Peptides from a Target Protein. This table provides peptide-level quantitative information for a specific protein of interest, which can help to pinpoint the site of modification or probe binding.

| Protein: Catenin beta-1 (P01234) | |||

| Peptide Sequence | Modification Site | Fold Change (Probe/Control) | q-value |

| IGSGSFGTVYKGK | K123 (azide-probe) | 25.6 | < 0.001 |

| VAVKMLK | - | 1.2 | 0.85 |

| YSVTGSK | - | 1.5 | 0.72 |

Visualizations

Experimental Workflow

Caption: General workflow for proteomic analysis using this compound.

Signaling Pathway Example: Hypothetical Target Validation

Caption: Logical relationship for validating a drug target identified using this compound.

Application Notes: DecarboxyBiotin-Alkyne for Nascent Protein Synthesis Analysis

Introduction

The analysis of newly synthesized proteins, or the "nascent proteome," provides a dynamic snapshot of a cell's response to various stimuli, developmental cues, or pathological states. Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) has emerged as a powerful and widely adopted technique for the specific labeling and subsequent identification of these nascent proteins.[1][2][3][4] This method relies on the introduction of a non-canonical amino acid, such as L-azidohomoalanine (AHA), into the cellular protein synthesis machinery. AHA, an analog of methionine, is incorporated into elongating polypeptide chains during translation.[1] The azide (B81097) moiety on the incorporated AHA serves as a bio-orthogonal handle for covalent modification via "click chemistry."

DecarboxyBiotin-Alkyne is a key reagent in the BONCAT workflow, enabling the selective attachment of a biotin (B1667282) tag to the azide-modified nascent proteins. This biotinylation allows for the subsequent enrichment and purification of the newly synthesized proteome using streptavidin-based affinity chromatography. The decarboxylated form of biotin can help to reduce non-specific binding that can be associated with the carboxyl group of native biotin.

Principle of the Method

The BONCAT methodology, in conjunction with this compound, follows a three-step process:

-

Metabolic Labeling: Cells or organisms are cultured in the presence of an azide-bearing amino acid analog (e.g., AHA). This analog is incorporated into newly synthesized proteins in place of its canonical counterpart (e.g., methionine).

-

Click Chemistry Ligation: Following labeling, cell lysates are prepared, and a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction is performed. In this step, the alkyne group of this compound reacts specifically and efficiently with the azide group of the incorporated AHA, resulting in the biotinylation of nascent proteins.

-

Downstream Analysis: The biotinylated proteins can then be visualized by microscopy (when using a fluorescently-tagged streptavidin), detected by Western blotting, or enriched on streptavidin-coated beads for subsequent identification and quantification by mass spectrometry.

Advantages of this compound in Nascent Protein Analysis

-

High Specificity: The click chemistry reaction is highly specific and bio-orthogonal, meaning it does not interfere with native cellular processes.

-

Versatility: The biotin tag allows for a variety of downstream applications, including affinity purification, and detection with streptavidin conjugates.

-

Temporal Resolution: The BONCAT method allows for the labeling of proteins synthesized within a specific time window, providing high temporal resolution of proteomic changes.

Applications in Research and Drug Development

The ability to specifically isolate and analyze the nascent proteome has significant implications for various research areas:

-

Understanding Disease Mechanisms: Identifying changes in protein synthesis in response to disease progression or cellular stress can provide insights into pathological mechanisms.

-

Drug Discovery and Development: This technique can be used to assess the on-target and off-target effects of drug candidates by monitoring their impact on the synthesis of specific proteins.

-

Biomarker Discovery: The identification of proteins that are differentially synthesized under specific conditions can lead to the discovery of novel biomarkers for disease diagnosis and prognosis.

-

Cell Biology Research: BONCAT with this compound is a valuable tool for studying fundamental cellular processes such as cell cycle regulation, differentiation, and signal transduction.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins with AHA

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of AHA, aspirate the growth medium and replace it with pre-warmed methionine-free medium. Incubate the cells for 1 hour.

-

AHA Labeling: Prepare a working solution of L-azidohomoalanine (AHA) in methionine-free medium. The final concentration of AHA may need to be optimized for your cell type but typically ranges from 25 to 50 µM.

-

Incubation: Replace the methionine-free medium with the AHA-containing medium and incubate the cells for the desired labeling period (e.g., 1-4 hours).

-

Cell Harvest: After incubation, wash the cells twice with ice-cold PBS.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Biotinylation of Nascent Proteins

-

Prepare Click Reaction Master Mix: For each sample, prepare a master mix containing the following components in the order listed. Prepare fresh.

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

This compound

-

Copper(II) Sulfate (CuSO4)

-

-

Initiate Click Reaction: Add the click reaction master mix to the protein lysate.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking, protected from light.

-

Protein Precipitation (Optional): To remove excess reagents, precipitate the protein using a methanol/chloroform precipitation method.

Protocol 3: Enrichment of Biotinylated Proteins using Streptavidin Beads

-

Bead Preparation: Resuspend streptavidin-coated magnetic beads in wash buffer.

-

Binding: Add the biotinylated protein lysate to the prepared beads and incubate for 1-2 hours at room temperature with rotation to allow for binding.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. The elution method will depend on the downstream application and whether a cleavable or non-cleavable biotin-alkyne was used. For mass spectrometry, using a cleavable linker is highly recommended to allow for elution under mild conditions.

Quantitative Data

The use of cleavable biotin-alkyne linkers, such as those containing a Dde or DADPS moiety, has been shown to significantly improve the identification and quantification of nascent proteins in mass spectrometry-based proteomics.

| Biotin-Alkyne Probe Type | Number of Identified Proteins (Relative) | Background Binding | Elution Conditions | Reference |

| Non-Cleavable | Lower | Higher | Harsh (e.g., boiling in SDS-PAGE buffer) | [5] |

| Cleavable (Dde) | Higher | Lower | Mild (e.g., 2% hydrazine) | [6][7] |

| Cleavable (DADPS) | Significantly Higher | Lower | Mild (e.g., formic acid) | [1][2][3] |

Note: The relative numbers are based on published comparisons and may vary depending on the specific experimental conditions.

Visualizations

Caption: Experimental workflow for nascent protein analysis using BONCAT.

Caption: Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.

Caption: Comparison of cleavable and non-cleavable linker strategies.

References

- 1. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for DecarboxyBiotin-Alkyne Labeling of Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glycoproteins, proteins modified with carbohydrate structures (glycans), is crucial for understanding a vast array of biological processes, from cell-cell recognition and signaling to immune responses and disease pathogenesis. Metabolic labeling combined with click chemistry has emerged as a powerful and versatile tool for the detection, visualization, and enrichment of glycoproteins. This two-step approach involves the metabolic incorporation of an unnatural sugar analog bearing a bioorthogonal handle (e.g., an alkyne group) into cellular glycans, followed by the covalent attachment of a reporter molecule, such as biotin (B1667282), via a highly specific click chemistry reaction.

These application notes provide a detailed protocol for the labeling of glycoproteins using a terminal alkyne-containing sugar analog and subsequent conjugation with DecarboxyBiotin-Alkyne via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Decarboxybiotin is a biotin analog that retains high affinity for avidin (B1170675) and streptavidin but may exhibit reduced non-specific binding in some applications. The alkyne-azide reaction provides a stable triazole linkage, enabling robust detection and downstream analysis of labeled glycoproteins.[1][2]

Principle of the Method

The labeling strategy is a two-step process:

-

Metabolic Labeling: Cells are cultured in the presence of a peracetylated alkyne-modified monosaccharide (e.g., tetraacetylated N-pentynoylmannosamine, Ac4ManNAlk). The acetyl groups enhance cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, and the alkyne-sugar enters the natural metabolic pathway for glycan biosynthesis.[1][3] It is ultimately incorporated into the glycan chains of glycoproteins.[3][4]

-

Click Chemistry Reaction: After metabolic labeling, cells are lysed, and the proteome is harvested. The alkyne-modified glycoproteins within the cell lysate are then conjugated to DecarboxyBiotin-Azide (a conceptual azide (B81097) partner for this compound for the purpose of this protocol, as the user requested this compound labeling which would react with an azide-modified sugar) or a similar azide-containing biotin probe via a Cu(I)-catalyzed click reaction.[1][2] This reaction is highly specific and occurs under mild, biocompatible conditions. The resulting biotinylated glycoproteins can then be detected by various methods, including western blotting and affinity purification for mass spectrometry-based proteomic analysis.

Data Presentation

Table 1: Recommended Concentrations for Metabolic Labeling with Alkynyl Sugar Analogs

| Alkynyl Sugar Analog | Cell Line | Optimal Concentration (μM) | Incubation Time (days) | Fold Increase in Labeling Intensity (over control) | Reference |

| Alkynyl ManNAc | Jurkat | 25-50 | 1-3 | 15-23 | [5] |

| Alkynyl Fuc | Jurkat | 200 | 3 | Not specified | [5] |

| Ac4GlcNAz | HeLa | 200 | 0.67 (16 hours) | Not specified | |

| Ac4ManNAl | Various | 50 | 3 | >25% greater than Ac4ManNAz | [6] |

Table 2: Comparison of Biotin-Alkyne Probes for Click Chemistry Labeling

| Biotin-Alkyne Probe | Cleavage Condition | Cleavage Efficiency | Notes | Reference |

| DADPS-biotin-alkyne | 10% Formic Acid, 0.5 h | >98% | Leaves a small (143 Da) mass tag after cleavage.[7] | [7] |

| PC-biotin-alkyne | Irradiation at 365 nm | Not specified | Photocleavable. | [7] |

| Dde-biotin-alkyne | 2% Hydrazine | Not specified | Cleavable under mild conditions. | [7] |

| Diazo-biotin-alkyne | 50 mM Sodium Dithionite | Lower efficiency in complex samples | Diazobenzene-based cleavable linker.[7] | [7] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Glycoproteins with an Alkynyl Sugar

This protocol describes the metabolic incorporation of an alkyne-modified sugar into cellular glycoproteins.

Materials:

-

Cells of interest (e.g., Jurkat, HeLa, HEK293)

-

Complete cell culture medium

-

Peracetylated alkynyl sugar (e.g., Tetraacetylated N-pentynoylmannosamine - Ac4ManNAlk)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight if applicable.

-

Preparation of Alkynyl Sugar Stock Solution: Prepare a 100 mM stock solution of the peracetylated alkynyl sugar in sterile DMSO.

-

Metabolic Labeling: Add the alkynyl sugar stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-50 μM for Ac4ManNAlk). A vehicle control (DMSO only) should be run in parallel.

-

Incubation: Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell line and experimental setup.

-

Cell Harvest:

-

Suspension cells: Pellet the cells by centrifugation and wash twice with ice-cold PBS.

-

Adherent cells: Aspirate the culture medium, wash the cells twice with ice-cold PBS, and then lyse the cells directly on the plate or after scraping.

-

-

Cell Lysis: Resuspend the cell pellet or lyse the adherent cells in an appropriate lysis buffer containing protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.

Protocol 2: this compound Labeling of Glycoproteins via CuAAC Click Chemistry

This protocol details the click chemistry reaction to conjugate DecarboxyBiotin-Azide to the alkyne-modified glycoproteins in the cell lysate.

Materials:

-

Cell lysate containing alkyne-modified glycoproteins (from Protocol 1)

-

DecarboxyBiotin-Azide (or other azide-biotin probe)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

PBS, pH 7.4

-

Microcentrifuge tubes

Procedure:

-

Preparation of Click Chemistry Reagents:

-

DecarboxyBiotin-Azide: Prepare a 10 mM stock solution in DMSO.

-

CuSO4: Prepare a 50 mM stock solution in water.

-

THPTA: Prepare a 50 mM stock solution in water.

-

Sodium Ascorbate: Prepare a 500 mM stock solution in water. This solution should be made fresh for each experiment.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following components in order:

-

Protein lysate (e.g., 50 µg of total protein)

-

PBS to a final volume of 90 µL

-

DecarboxyBiotin-Azide stock solution to a final concentration of 100 µM.

-

CuSO4 stock solution to a final concentration of 1 mM.

-

THPTA stock solution to a final concentration of 1 mM.

-

-

Initiation of Click Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. Vortex briefly to mix.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

-

Protein Precipitation (Optional, for sample cleanup): Precipitate the protein by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C for 1 hour. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein. Carefully remove the supernatant and air-dry the pellet.

-

Sample Preparation for Downstream Analysis: Resuspend the protein pellet in an appropriate buffer for downstream applications such as SDS-PAGE and western blotting or for affinity purification followed by mass spectrometry.

Mandatory Visualizations

Caption: Metabolic pathway for the incorporation of an alkynyl sugar analog into glycoproteins.

Caption: Experimental workflow for this compound labeling of glycoproteins.

References

- 1. Normalization and statistical analysis of quantitative proteomics data generated by metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. confluore.com.cn [confluore.com.cn]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with DecarboxyBiotin-Alkyne

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," enabling the efficient and specific covalent ligation of two molecules: one bearing a terminal alkyne and the other an azide.[1][2][3] This reaction forms a stable triazole linkage and is renowned for its high yield, stereospecificity, and biocompatibility, making it a powerful tool for bioconjugation.[2][4]

DecarboxyBiotin-Alkyne is a valuable reagent for these applications, allowing for the introduction of a biotin (B1667282) moiety onto target molecules. This biotin tag can then be used for affinity purification, detection, and visualization of the labeled biomolecules using streptavidin or avidin (B1170675) conjugates.[5] These protocols and notes provide a comprehensive guide to utilizing this compound in CuAAC reactions for applications such as activity-based protein profiling (ABPP) and labeling of biomolecules in complex biological samples.[6]

Key Applications

-

Activity-Based Protein Profiling (ABPP): Covalently attach this compound to azide-modified enzyme probes to enable enrichment and identification of active enzymes from cell lysates.[6]

-

Metabolic Labeling: Introduce this compound to azide-modified biomolecules that have been metabolically incorporated into proteins, glycans, or nucleic acids in living cells.[5]

-

Biomolecule Immobilization: Conjugate azide-modified biomolecules to alkyne-functionalized surfaces for various downstream applications.

-

Fluorescence Imaging: After conjugation with this compound and subsequent binding to a fluorescently-labeled streptavidin, visualize the localization of target biomolecules within cells.[6]

Quantitative Data Summary

The efficiency of the CuAAC reaction is influenced by several factors including the concentration of reactants, catalyst, ligand, and reducing agent. The following table summarizes typical reactant concentrations and conditions for successful bioconjugation using this compound.

| Parameter | Concentration Range | Notes |

| Azide-modified Biomolecule | 10 - 100 µM | The concentration will depend on the specific biomolecule and experimental goals. |

| This compound | 2-10 fold molar excess over the azide | A molar excess of the alkyne ensures efficient labeling of the target biomolecule.[2] |

| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | The copper source for the active Cu(I) catalyst.[7][8] |

| Copper(I)-stabilizing Ligand (e.g., THPTA, TBTA) | 5-fold molar excess over CuSO₄ | Ligands like THPTA (for aqueous solutions) or TBTA accelerate the reaction and protect biomolecules from oxidative damage.[9][10][11] |

| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Reduces Cu(II) to the active Cu(I) catalytic species. A fresh solution should always be used.[10] |

| Reaction Time | 30 minutes - 4 hours | Reaction progress can be monitored by LC-MS or gel electrophoresis. |

| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at room temperature. |

| pH | 7.0 - 8.0 | Optimal pH range for most bioconjugation reactions. |

Experimental Protocols

Protocol 1: Labeling of an Azide-Modified Protein with this compound in Solution

This protocol describes a general procedure for the biotinylation of a purified azide-modified protein.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)[9]

-

Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Microcentrifuge tubes

Procedure:

-

In a microcentrifuge tube, dilute the azide-modified protein to the desired final concentration (e.g., 20 µM) in buffer.

-

Add this compound to a final concentration of 2-10 fold molar excess over the protein.

-

Prepare the catalyst premix in a separate tube by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.[2] Let it stand for 1-2 minutes.

-

Add the catalyst premix to the protein solution to achieve a final CuSO₄ concentration of 0.1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

-

The biotinylated protein can be purified from excess reagents using methods such as dialysis, size-exclusion chromatography, or precipitation.

Protocol 2: On-Bead Labeling of Azide-Modified Proteins from Cell Lysate

This protocol is suitable for enriching and identifying proteins from a complex mixture, such as in an ABPP experiment.

Materials:

-

Cell lysate containing azide-probe-labeled proteins

-

Streptavidin-agarose beads

-

This compound

-

Reaction buffer (e.g., PBS with 0.1% SDS)

-

Wash buffers (e.g., PBS with varying concentrations of SDS and/or urea)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

Reagents for CuAAC reaction as listed in Protocol 1.

Procedure:

-

Incubate the cell lysate with streptavidin-agarose beads to pre-clear non-specifically binding proteins.

-

To the pre-cleared lysate, add this compound (final concentration ~100 µM).

-

Add the copper(I)-stabilizing ligand (e.g., THPTA) to a final concentration of 500 µM.

-

Add CuSO₄ to a final concentration of 100 µM.

-

Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

-

Incubate the reaction for 1.5 hours at room temperature with gentle rotation.[7]

-

Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour to capture the newly biotinylated proteins.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer for subsequent analysis by Western blot or mass spectrometry.[5]

Visualizations

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP) using CuAAC.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 4. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. researchgate.net [researchgate.net]

strain-promoted azide-alkyne cycloaddition (SPAAC) with DecarboxyBiotin-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent labeling of biomolecules in complex biological systems. As a type of "click chemistry," SPAAC proceeds with high efficiency and specificity without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms. The reaction occurs between a strained cyclooctyne (B158145), such as a derivative of dibenzocyclooctyne (DBCO), and an azide-modified biomolecule. The inherent ring strain of the cyclooctyne drives the reaction forward, forming a stable triazole linkage.